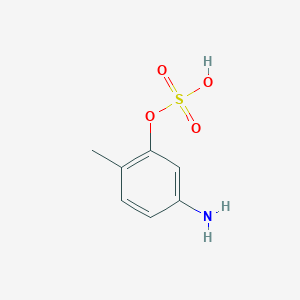

5-Amino-2-methyl-phenol; sulfuric acid

Description

Historical Context of Aminophenols and Their Salts in Organic Synthesis and Industrial Chemistry

Aminophenols have been of commercial importance since the 19th century, primarily as key intermediates in the synthesis of dyes and pharmaceuticals. nih.gov Their amphoteric nature, allowing them to act as weak acids or bases, makes them versatile reagents in organic synthesis. nih.gov The ability to form salts with both organic and inorganic acids is a crucial property that has been exploited to improve their handling and performance in various industrial processes. chemcess.com For instance, the conversion of aminophenols to their acid salts can prevent undesired oxidation, a common issue with the free base forms. nih.gov This historical understanding of aminophenol chemistry provides the backdrop for appreciating the specific role and potential of 5-Amino-2-methyl-phenol and its sulfuric acid salt.

Significance of 5-Amino-2-methyl-phenol; Sulfuric Acid within Contemporary Chemical Science

The primary significance of 5-Amino-2-methyl-phenol, also known as 4-amino-2-hydroxytoluene or 5-amino-o-cresol, lies in its application as a coupler in oxidative hair dye formulations. nih.govnih.gov In these permanent hair coloring systems, the compound reacts with a primary intermediate and an oxidizing agent, typically hydrogen peroxide, to form larger colorant molecules within the hair fiber. cosmeticsinfo.org

The formation of its sulfuric acid salt, identified under CAS numbers 10422-66-9 (as a 2:1 salt) and 183293-62-1, is significant for several reasons. echemi.comechemi.com Salt formation can enhance the stability of the aminophenol, which is prone to oxidation. nih.gov Furthermore, converting the aminophenol to a salt can modify its solubility profile, which is a critical factor in the formulation of cosmetic and other chemical products. The existence of different stoichiometric forms of the sulfate (B86663) salt, such as the hemisulfate or a 2:1 salt, suggests that the properties of the compound can be fine-tuned for specific applications. echemi.comechemi.com

Table 1: Physicochemical Properties of 5-Amino-2-methyl-phenol

| Property | Value |

| Molecular Formula | C₇H₉NO |

| Molar Mass | 123.15 g/mol |

| Appearance | Brown powder |

| Melting Point | 160-162 °C |

| Water Solubility | 4.11 g/L at 20 °C |

| logP (o/w) | 0.800 (estimated) |

This data pertains to the parent compound, 5-Amino-2-methyl-phenol. nih.govthegoodscentscompany.com

Overview of Current Academic Research Trajectories and Emerging Gaps for this compound

Current academic research involving 5-Amino-2-methyl-phenol is predominantly focused on its use in cosmetics and its toxicological profile. nih.govcir-safety.org Studies have investigated its percutaneous absorption and metabolic fate, particularly in the context of hair dye safety. nih.gov Research has shown that N-acetylation is a major metabolic pathway for this compound following dermal application. nih.gov

A significant gap in the academic literature is the lack of studies specifically dedicated to the synthesis, characterization, and application of the sulfuric acid salt of 5-Amino-2-methyl-phenol. While the existence of this salt is documented in chemical databases, there is a dearth of peer-reviewed research exploring its specific properties and potential advantages over the free base in various applications. echemi.comechemi.com Future research could focus on elucidating the crystal structure of the sulfate salt, its precise solubility in different solvent systems, and its reactivity compared to the parent compound. Investigating its potential use in areas beyond cosmetics, such as in the synthesis of novel organic materials or as a pharmaceutical intermediate, represents another promising avenue for future academic inquiry.

Table 2: Identified Forms of this compound

| Compound Name | CAS Number | Molecular Formula |

| Phenol (B47542), 5-amino-2-methyl-, sulfate (2:1) | 10422-66-9 | C₇H₉NO·½H₂O₄S |

| 5-Amino-2-methylphenol (B1213058) sulfate | 183293-62-1 | C₇H₁₁NO₅S |

These entries represent different documented forms of the sulfuric acid salt of 5-Amino-2-methyl-phenol. echemi.comechemi.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H9NO4S |

|---|---|

Molecular Weight |

203.22 g/mol |

IUPAC Name |

(5-amino-2-methylphenyl) hydrogen sulfate |

InChI |

InChI=1S/C7H9NO4S/c1-5-2-3-6(8)4-7(5)12-13(9,10)11/h2-4H,8H2,1H3,(H,9,10,11) |

InChI Key |

GOAGYXMUVBZZQV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)N)OS(=O)(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations of 5 Amino 2 Methyl Phenol; Sulfuric Acid

Optimized Synthetic Routes for 5-Amino-2-methyl-phenol; Sulfuric Acid Formation

The synthesis of amine salts, including this compound, has evolved to enhance efficiency, yield, and product purity. google.com Traditional methods often involve direct neutralization reactions, which can be exothermic and difficult to control, impacting crystal size and morphology. google.com

Modern Approaches to Amine Salt Preparation

Modern strategies for amine salt preparation focus on controlled reaction conditions and the use of alternative reagents to overcome the limitations of direct neutralization. One such method involves an acid moiety transfer reaction. This process utilizes a donor compound with an amine acid salt moiety in solution with a free amine. The transfer of the acid moiety is driven by the difference in basicity (pKa) between the donor and the receiving amine compound, as well as the solubility of the reactants in the chosen solvent system. google.com This approach allows for greater control over the reaction rate and subsequent crystallization.

Another contemporary approach involves the use of solvent systems where the free amine and its corresponding salt have significantly different solubilities. google.com Performing the neutralization reaction in such a solvent can facilitate the direct crystallization of the desired salt, simplifying purification.

Exploration of Alternative Precursors and Reaction Conditions

The synthesis of the parent compound, 5-Amino-2-methyl-phenol, is a key consideration. A common route involves the reduction of the corresponding nitro compound, 2-methyl-5-nitrophenol. google.comresearchgate.net One patented method describes the preparation of 2-amino-5-alkyl-phenols through the alkaline hydrolysis of 2-amino-5-alkyl-benzenesulfonic acids or their salts under pressure. google.com

The reaction conditions for the salt formation itself are also a subject of optimization. For instance, the choice of solvent can significantly influence the reaction kinetics and the physical properties of the final product. The salt formation of p-aminophenol with various acids has been studied to efficiently remove it as an impurity from paracetamol, highlighting the importance of solubility differences. nih.govresearchgate.netnih.gov

Catalyst-Assisted Synthesis of this compound and Related Adducts

While the direct salt formation between an amine and a strong acid like sulfuric acid is typically a rapid, non-catalytic process, catalysts play a crucial role in the synthesis of the aminophenol precursor. britannica.com For example, the catalytic hydrogenation of nitroarenes is a widely used method for preparing amino-phenols. ias.ac.insemanticscholar.org Catalysts such as platinum on carbon (Pt/C) have been employed for the single-step catalytic hydrogenation of nitrobenzene (B124822) to p-aminophenol in an acidic medium. ias.ac.insemanticscholar.org The use of solid acid catalysts, such as sulfated zirconia (SO42−/ZrO2), in combination with a metal catalyst like Pt/C, has also been investigated for the synthesis of p-aminophenol from nitrobenzene. rsc.org

Mechanistic Studies of this compound Synthesis

Understanding the mechanism of amine salt formation is essential for controlling the reaction and the properties of the final product. The reaction between an amine and a strong acid is fundamentally an acid-base neutralization.

Elucidation of Reaction Intermediates and Transition States

The formation of an ammonium (B1175870) salt from an amine and an acid involves the transfer of a proton (H+) from the acid to the lone pair of electrons on the nitrogen atom of the amine. solubilityofthings.com In solution, this process is often mediated by solvent molecules. For instance, in aqueous media, water can act as a "bridge" to facilitate proton transfer from a hydronium ion (H3O+) to the amine. acs.org This leads to the formation of the ammonium cation and a water molecule. acs.org

The transition state for this proton transfer is characterized by the partial formation of the N-H bond and the partial breaking of the H-O bond in the hydronium ion. solubilityofthings.comacs.org Computational studies, such as Born-Oppenheimer molecular dynamics (BOMD) simulations, can provide insights into the key distances and geometries of these transition states. acs.org

Kinetic and Thermodynamic Studies of Salt Formation Processes

The kinetics of amine salt formation in solution are typically very fast, often occurring on the picosecond timescale, especially at high acid concentrations. acs.org The rate of salt formation can be influenced by factors such as the concentration of the acid, the basicity of the amine, and the nature of the solvent. acs.org

Thermodynamic studies provide valuable information about the energetics of the salt formation process. The enthalpy of protonation for aminophenol derivatives has been studied using titration calorimetry. The dissolution of aminophenols and their salts is also an important thermodynamic consideration, with solubility data being crucial for process design and optimization. acs.org The Gibbs energy, enthalpy, and entropy of dissolution can be determined from solubility measurements at different temperatures. acs.org

Below is a table summarizing key thermodynamic parameters for a related compound, 3-aminophenol, which can provide an indication of the energetic changes involved in such systems.

| Thermodynamic Parameter | Value | Reference |

| Melting Temperature (Tm) | 396.23 K | acs.org |

| Enthalpy of Fusion (ΔfusH) | 22997 J·mol⁻¹ | acs.org |

Computational Modeling of Reaction Pathways and Energy Landscapes

Computational modeling, particularly through methods like Density Functional Theory (DFT), provides significant insights into the reaction pathways and energy landscapes of chemical transformations involving aminophenols. researchgate.net While specific computational studies on the direct sulfonation of 5-amino-2-methyl-phenol to form its sulfuric acid salt are not extensively detailed in publicly available literature, principles from DFT studies on related aminophenol systems can be extrapolated. These studies help in understanding the molecule's stability, reactivity, and the energetics of protonation and electrophilic attack.

DFT calculations are employed to determine molecular geometries, electronic structures, and thermodynamic properties of reactants, transition states, and products. For the interaction between 5-amino-2-methyl-phenol and sulfuric acid, modeling would focus on the proton transfer from the strong acid (sulfuric acid) to the basic sites on the aminophenol molecule. The primary sites for protonation are the amino group (-NH₂) and, to a lesser extent, the hydroxyl group (-OH).

The reaction pathway involves the approach of a sulfuric acid molecule to the 5-amino-2-methyl-phenol. Computational models can predict the most favorable orientation for this interaction. The energy landscape would show a relatively low activation barrier for the proton transfer from sulfuric acid to the amino group, as this is a highly exothermic and spontaneous acid-base reaction. The resulting product is an ammonium salt, with the protonated amino group (-NH₃⁺) and the bisulfate anion (HSO₄⁻).

Quantum chemistry calculations can elucidate the stability of different isomers and conformers. researchgate.net For 5-amino-2-methyl-phenol, DFT studies can determine properties such as ionization potential and bond dissociation energies, which are related to the compound's reactivity. researchgate.net The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), known as the HOMO-LUMO gap, is a key indicator of chemical reactivity. A smaller gap suggests higher reactivity. Computational models can calculate this gap for both the parent molecule and its protonated form, providing a deeper understanding of its electronic behavior during the salt formation process. researchgate.netnanomedicine-rj.com

The following table illustrates typical data that can be obtained from DFT calculations for an aminophenol molecule, which is crucial for constructing energy landscapes.

| Parameter | Description | Typical Calculated Value (Arbitrary Units) |

| E_reactant | Total electronic energy of 5-amino-2-methyl-phenol and sulfuric acid. | -1500 |

| E_transition_state | Energy of the transition state for proton transfer. | -1495 |

| E_product | Total electronic energy of 5-amino-2-methyl-phenol sulfate (B86663) salt. | -1550 |

| ΔE_activation | Activation Energy (E_transition_state - E_reactant). | 5 |

| ΔE_reaction | Reaction Energy (E_product - E_reactant). | -50 |

| HOMO-LUMO Gap | Energy gap indicating chemical reactivity. | 4.5 eV |

Note: The values in this table are illustrative and intended to represent the type of data generated from computational models.

These computational investigations are invaluable for optimizing reaction conditions and understanding the mechanistic details at a molecular level, guiding synthetic strategies toward more efficient and selective processes. mdpi.com

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally sustainable and economically viable production methods. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-Free and Environmentally Benign Synthesis Approaches

Traditional chemical syntheses often rely on volatile organic solvents (VOCs), which can be hazardous to human health and the environment. Green chemistry promotes the use of safer, more environmentally benign solvents or, ideally, solvent-free conditions.

For the synthesis of this compound, which is a salt formation reaction, water is an excellent "green" solvent choice. The reaction between 5-amino-2-methyl-phenol and sulfuric acid can be effectively carried out in an aqueous medium. Water is non-toxic, non-flammable, and readily available. The resulting salt often has good solubility in water, facilitating the reaction, and can subsequently be isolated by controlled precipitation or crystallization, for instance, by adjusting the pH or temperature.

Solvent-free, or solid-state, synthesis is another advanced approach. This can be achieved by grinding the two solid reactants (5-amino-2-methyl-phenol and a solid form of sulfuric acid or a precursor) together, often with mechanical energy (mechanochemistry) or gentle heating. This method eliminates the need for any solvent, thereby reducing waste and simplifying product work-up. Such solvent-free approaches are gaining traction for their efficiency and reduced environmental footprint. researchgate.net

Atom Economy and E-Factor Analysis in Production Routes

Atom economy and the Environmental Factor (E-Factor) are key metrics for evaluating the "greenness" of a chemical process. chembam.com

Atom Economy is a theoretical measure of how many atoms from the reactants are incorporated into the final desired product. The salt formation reaction between 5-amino-2-methyl-phenol and sulfuric acid is an addition reaction:

C₇H₉NO + H₂SO₄ → [C₇H₁₀NO]⁺[HSO₄]⁻

To calculate the atom economy:

Molecular Weight of 5-Amino-2-methyl-phenol (C₇H₉NO): 123.15 g/mol

Molecular Weight of Sulfuric Acid (H₂SO₄): 98.08 g/mol

Molecular Weight of the product (this compound, C₇H₁₁NO₅S): 221.23 g/mol

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 Atom Economy (%) = (221.23 / (123.15 + 98.08)) x 100 = (221.23 / 221.23) x 100 = 100%

Theoretically, this reaction has a 100% atom economy, as all atoms from the reactants are incorporated into the final product. This is characteristic of addition reactions and is highly desirable from a green chemistry perspective.

The E-Factor provides a more practical measure of waste generation, defined as the total mass of waste produced per unit mass of product. nih.gov

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

The synthesis of the precursor, 5-amino-2-methyl-phenol.

Side reactions and byproducts.

Spent catalysts and reagents.

Solvent losses and purification steps.

For instance, if the synthesis is performed in a solvent that is not fully recovered, or if purification requires additional chemicals, these contribute to the waste stream and increase the E-Factor. A typical fine chemical or pharmaceutical process can have an E-Factor ranging from 5 to over 100. nih.gov Minimizing the E-factor is a primary goal of green process design.

The table below compares the ideal and practical green metrics for this synthesis.

| Metric | Ideal Value (Theoretical) | Practical Considerations |

| Atom Economy | 100% | Remains 100% for the specific salt formation step. |

| E-Factor | 0 | Greater than 0 due to solvents, purification waste, and synthesis of precursors. |

| Yield | 100% | In practice, yields are less than 100% due to incomplete reactions or product loss during isolation. |

Sustainable Catalysis in Aminophenol Salt Formation

The direct formation of the salt from 5-amino-2-methyl-phenol and sulfuric acid is a rapid acid-base reaction that does not typically require catalysis. However, the principles of sustainable catalysis are highly relevant to the synthesis of the 5-amino-2-methyl-phenol precursor itself.

A common green route to aminophenols is the catalytic hydrogenation of the corresponding nitrophenols. semanticscholar.orgias.ac.in In this case, 5-methyl-2-nitrophenol (B1361083) would be reduced to 5-amino-2-methyl-phenol.

NO₂(C₆H₃)(CH₃)OH + 3H₂ --(Catalyst)--> H₂N(C₆H₃)(CH₃)OH + 2H₂O

Sustainable catalysis in this context involves:

High Activity and Selectivity: The catalyst should efficiently convert the nitro compound to the desired aminophenol with minimal side products. Catalysts based on noble metals like platinum or palladium are often highly effective. semanticscholar.orgias.ac.in

Catalyst Reusability: To be sustainable, the catalyst must be easily separated from the reaction mixture and reused multiple times without significant loss of activity. Heterogeneous catalysts, such as metals supported on carbon or alumina (B75360), are advantageous for this reason. researchgate.net

Use of Benign Catalysts: Research is ongoing into developing catalysts from abundant, less toxic metals like iron or nickel as alternatives to precious metals like platinum. semanticscholar.orgnih.gov Nanostructured catalysts can offer high surface area and enhanced reactivity, potentially leading to milder reaction conditions. nih.gov

Spectroscopic and Structural Elucidation in Research Contexts for 5 Amino 2 Methyl Phenol; Sulfuric Acid

Advanced Spectroscopic Characterization Techniques for In-Depth Analysis

Spectroscopic methods offer a powerful, non-destructive means to probe the molecular structure and environment of 5-Amino-2-methyl-phenol; sulfuric acid. Each technique provides a unique window into the compound's characteristics, from atomic connectivity and vibrational modes to electronic transitions and fragmentation pathways.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Studies

High-Resolution NMR spectroscopy is a cornerstone technique for elucidating the precise molecular structure of this compound in solution. The formation of the salt by protonating the amino group with sulfuric acid induces significant and predictable changes in the NMR spectrum compared to the parent compound, 5-Amino-2-methyl-phenol.

In ¹H NMR spectroscopy, the most notable effect is the downfield shift of the aromatic protons, particularly those ortho and para to the newly formed ammonium (B1175870) group (-NH₃⁺). This deshielding effect arises from the electron-withdrawing nature of the positively charged ammonium group, which reduces electron density on the aromatic ring. The protons of the -NH₃⁺ group itself would typically appear as a broad singlet, with its chemical shift and peak shape being sensitive to solvent, temperature, and pH.

Similarly, in ¹³C NMR, the carbon atoms of the aromatic ring experience a downfield shift upon protonation. The carbon atom bonded to the ammonium group (C5) is particularly affected. By comparing the spectra of the salt to that of the free base, the specific sites of electronic perturbation can be mapped. While tautomerism is not a primary consideration for this specific molecule, NMR could be used to confirm the absence of significant keto-enol or other tautomeric equilibria under various conditions.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 5-Amino-2-methyl-phenolium Cation Predicted data based on the known spectrum of the free base and established effects of amino group protonation.

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale for Shift upon Protonation |

|---|---|---|---|

| -CH₃ | ~2.1-2.3 | ~16-18 | Minor change; distant from the protonation site. |

| Ar-H3 | ~7.0-7.2 | ~120-125 | Downfield shift due to electron-withdrawing -NH₃⁺ group. |

| Ar-H4 | ~7.1-7.3 | ~130-135 | Significant downfield shift (para to -NH₃⁺). |

| Ar-H6 | ~7.0-7.2 | ~118-122 | Significant downfield shift (ortho to -NH₃⁺). |

| -OH | Variable (broad) | N/A | Position is solvent and concentration-dependent. |

| -NH₃⁺ | Variable (broad) | N/A | Appears upon protonation; position is solvent-dependent. |

| Ar-C1 | N/A | ~128-132 | Slight downfield shift. |

| Ar-C2 | N/A | ~155-158 | Slight downfield shift. |

| Ar-C5 | N/A | ~135-140 | Significant downfield shift due to direct attachment to -NH₃⁺. |

Vibrational Spectroscopy (FTIR, Raman) for Intermolecular Interactions and Hydrogen Bonding Network Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides detailed information on the functional groups and intermolecular forces within the solid state of this compound. The spectra are dominated by features corresponding to the 5-amino-2-methyl-phenolium cation and the sulfate (B86663) anion.

The formation of the ammonium group (-NH₃⁺) from the primary amine (-NH₂) results in the appearance of new, strong, and broad absorption bands in the FTIR spectrum, typically between 2800 and 3200 cm⁻¹. These bands are attributed to the N-H stretching vibrations within the ammonium ion. The characteristic N-H bending (scissoring) mode of the primary amine (around 1600 cm⁻¹) is replaced by the asymmetric and symmetric bending modes of the -NH₃⁺ group, which appear in the 1600-1500 cm⁻¹ region.

The sulfate anion (SO₄²⁻) is a strong absorber in the infrared spectrum, exhibiting a very strong, broad band corresponding to the S-O stretching vibrations, typically centered around 1100 cm⁻¹. The presence and shape of this band are definitive proof of the salt's composition.

The broadness of the O-H (from the phenol) and N-H stretching bands is indicative of extensive hydrogen bonding. In the solid state, a complex network of hydrogen bonds is expected between the -OH and -NH₃⁺ groups of the cation and the oxygen atoms of the sulfate anion. These interactions can be studied by analyzing shifts in the vibrational frequencies.

Table 2: Key Vibrational Frequencies for this compound This table presents expected frequency ranges for the key functional groups in the compound.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Significance |

|---|---|---|

| O-H Stretch (Phenolic) | 3200 - 3500 (Broad) | Indicates participation in hydrogen bonding. |

| N-H Stretch (-NH₃⁺) | 2800 - 3200 (Broad) | Confirms protonation of the amino group. Broadness suggests strong H-bonding. |

| C-H Stretch (Aromatic & Methyl) | 2900 - 3100 | Characteristic of the organic cation structure. |

| N-H Bend (-NH₃⁺) | 1500 - 1600 | Asymmetric and symmetric bending modes confirming the ammonium ion. |

| C=C Stretch (Aromatic) | 1450 - 1600 | Vibrations of the benzene (B151609) ring. |

| S-O Stretch (Sulfate) | 1080 - 1130 (Very Strong, Broad) | Definitive evidence of the sulfate counter-ion. |

High-Resolution Mass Spectrometry (HRMS) and MS/MS for Complex Ion Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is instrumental in confirming the elemental composition of the organic cation. Using techniques like electrospray ionization (ESI), the 5-amino-2-methyl-phenolium cation can be observed in the positive ion mode. HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of its chemical formula (C₇H₁₀NO⁺).

Tandem mass spectrometry (MS/MS) offers deeper structural insights by inducing fragmentation of the isolated cation. The fragmentation pattern provides a fingerprint of the molecule's structure. For the 5-amino-2-methyl-phenolium cation, characteristic fragmentation pathways would likely include the neutral loss of ammonia (B1221849) (NH₃) or the loss of the methyl radical (•CH₃), leading to specific fragment ions that can be detected and identified. These studies are crucial for structural confirmation and for distinguishing it from potential isomers. nih.gov

Table 3: Predicted HRMS and MS/MS Fragmentation Data for the 5-Amino-2-methyl-phenolium Cation Data derived from theoretical calculations and known fragmentation patterns of similar compounds. nih.gov

| Ion | Formula | Predicted Exact Mass (m/z) | Description |

|---|---|---|---|

| [M+H]⁺ | C₇H₁₀NO⁺ | 124.0757 | Protonated parent molecule (the cation). |

| [M+H - NH₃]⁺ | C₇H₇O⁺ | 107.0491 | Fragment resulting from the neutral loss of ammonia. |

| [M+H - •CH₃]⁺ | C₆H₇NO⁺• | 109.0522 | Fragment resulting from the loss of a methyl radical. nih.gov |

| [M+H - CO]⁺ | C₆H₁₀N⁺ | 96.0808 | Fragment resulting from the loss of carbon monoxide. |

Electronic Absorption and Fluorescence Spectroscopy for Electronic Structure Probing and Excited State Dynamics

Electronic or UV-Visible spectroscopy investigates the electronic transitions within the 5-amino-2-methyl-phenolium cation. The protonation of the amino group significantly alters the electronic structure of the aromatic system. In the free base, the lone pair of electrons on the nitrogen atom participates in the π-system of the benzene ring, acting as a strong electron-donating group. This leads to absorption bands at longer wavelengths (a bathochromic or red shift).

Upon protonation to form -NH₃⁺, this lone pair is no longer available to conjugate with the ring. The -NH₃⁺ group acts as an electron-withdrawing group, causing a shift in the absorption maxima to shorter wavelengths (a hypsochromic or blue shift) compared to the free base. This observable shift provides clear evidence of the electronic consequences of salt formation. sielc.com

Aminophenols are often fluorescent. nih.gov Studies on the sulfuric acid salt would explore how the protonation and the change in electronic structure affect the excited state dynamics. The fluorescence emission wavelength, quantum yield, and lifetime of the salt would be compared to the free base to understand how protonation impacts the de-excitation pathways of the molecule.

X-ray Crystallography and Solid-State Structural Analysis

While spectroscopic methods provide information about connectivity and functional groups, X-ray crystallography provides the definitive, three-dimensional structure of the compound in the solid state.

Single-Crystal X-ray Diffraction for Crystal Packing, Supramolecular Interactions, and Polymorphism

Single-crystal X-ray diffraction (SCXRD) is the most powerful technique for determining the precise atomic arrangement of this compound. If a suitable single crystal can be grown, this method can elucidate the exact bond lengths, bond angles, and torsion angles of the 5-amino-2-methyl-phenolium cation.

Furthermore, crystallographic studies can identify and characterize polymorphism—the ability of a compound to exist in more than one crystal form. Different polymorphs can have distinct physical properties, and SCXRD is the definitive method for identifying them. The analysis would provide key structural parameters as detailed in the table below.

Table 4: Structural Parameters Obtainable from Single-Crystal X-ray Diffraction This table outlines the type of data that would be generated from a successful SCXRD experiment.

| Parameter | Information Provided |

|---|---|

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal (a, b, c, α, β, γ). |

| Space Group | The symmetry elements present within the crystal lattice. |

| Atomic Coordinates | The precise x, y, z position of every atom in the unit cell. |

| Bond Lengths & Angles | Intramolecular geometry of the cation and anion (e.g., C-N, C-O, S-O bond lengths). |

| Hydrogen Bond Geometry | Distances and angles of intermolecular interactions (e.g., N-H···O, O-H···O). |

| Crystal Packing Diagrams | Visualization of how molecules are arranged in the 3D lattice. |

Powder X-ray Diffraction for Phase Identification and Quantitative Analysis in Formulations

Powder X-ray Diffraction (PXRD) is a cornerstone technique for the solid-state characterization of crystalline materials. It provides unique diffraction patterns that serve as a fingerprint for identifying crystalline phases. In the context of pharmaceutical and chemical formulations, PXRD is instrumental for:

Phase Identification: Confirming the presence of the desired crystalline form of this compound and identifying any potential polymorphic or pseudopolymorphic impurities.

Quantitative Analysis: Determining the concentration of the active ingredient in a formulation by comparing the intensity of its characteristic diffraction peaks to those of a standard.

Despite the importance of this technique, specific PXRD data for this compound, including indexed diffraction patterns and results from quantitative analyses in formulated products, are not reported in the accessible scientific literature.

Application of Spectroscopic and Structural Data in Mechanistic Understanding

The correlation of spectroscopic and structural data is paramount for elucidating the mechanisms of chemical reactions, understanding stability, and predicting the behavior of molecules in complex systems.

Correlation of Spectroscopic Signatures with Reactivity and Stability

Spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) provide valuable insights into the molecular structure and bonding of a compound. Changes in spectroscopic signatures under different conditions (e.g., temperature, pH, exposure to light) can be correlated with the compound's reactivity and degradation pathways. For this compound, such studies would be invaluable for establishing its stability profile. However, research articles detailing these specific correlations for the sulfuric acid salt are not available.

Structural Insights into Complex Formation and Self-Assembly Processes

The three-dimensional arrangement of atoms and molecules, as determined by techniques like single-crystal X-ray diffraction, provides fundamental insights into how a compound interacts with itself and other molecules. This understanding is critical for predicting and controlling complex formation and self-assembly processes, which are important in areas such as crystal engineering and materials science. There is currently a lack of published structural data, such as crystal structures or studies on the self-assembly behavior, for this compound.

Reactivity and Transformational Chemistry of 5 Amino 2 Methyl Phenol; Sulfuric Acid

Acid-Base Chemistry and Proton Transfer Dynamics

The interaction between 5-amino-2-methylphenol (B1213058) and sulfuric acid is a classic acid-base reaction. The aminophenol molecule possesses both a weakly basic amino group and a weakly acidic phenolic hydroxyl group. Sulfuric acid is a strong, diprotic acid, which dictates the protonation state of the organic molecule in the resulting salt.

Role of the Sulfuric Acid Moiety in Protonation States and Equilibria

In the formation of the salt, the highly acidic sulfuric acid donates a proton to the most basic site on the 5-amino-2-methylphenol molecule. The aromatic amino group is significantly more basic than the phenolic hydroxyl group. Consequently, the nitrogen atom of the amino group is protonated to form a substituted anilinium cation, with the hydrogen sulfate (B86663) anion (HSO₄⁻) acting as the counter-ion.

The primary equilibrium can be represented as: H₂NC₆H₃(CH₃)OH + H₂SO₄ ⇌ ⁺H₃NC₆H₃(CH₃)OH · HSO₄⁻

This protonation has a profound effect on the molecule's electronic properties. The amino group (-NH₂) is a strong activating, ortho-, para-directing group in electrophilic aromatic substitution. However, upon protonation to the anilinium form (-NH₃⁺), it becomes a strongly deactivating, meta-directing group.

| Functional Group | Estimated pKa | Comment |

|---|---|---|

| Protonated Amine (-NH₃⁺) | ~5.1 | Based on p-toluidine (B81030) (pKa ≈ 5.1). guidechem.comnih.gov |

| Phenolic Hydroxyl (-OH) | ~10.1 | Based on m-cresol (B1676322) (pKa ≈ 10.1). quora.comchemicalbook.comdrugbank.com |

The significant difference between these pKa values confirms that in the presence of a strong acid like sulfuric acid, the amino group will be exclusively protonated. The phenolic proton would only be removed under strongly basic conditions, while protonation of the hydroxyl oxygen would require super-acidic conditions. researchgate.net

Spectroscopic and Computational Studies of Proton Transfer Mechanisms

While specific studies on 5-amino-2-methyl-phenol; sulfuric acid are scarce, the protonation states and dynamics can be readily investigated using standard analytical techniques.

Spectroscopic Analysis :

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy is a powerful tool to observe protonation. Upon protonation of the amino group, the chemical shifts of the adjacent aromatic protons would experience a downfield shift due to the increased electron-withdrawing nature of the -NH₃⁺ group. The protons of the ammonium (B1175870) group itself would be visible, and their exchange with solvent protons could provide information on the dynamics. theaic.orgrsc.orgchemicalbook.comchemicalbook.comresearchgate.net

Infrared (IR) Spectroscopy : The N-H stretching vibrations of a primary amine (typically 3300-3500 cm⁻¹) would be replaced by the broader N-H stretching bands of an ammonium salt (R-NH₃⁺) at lower frequencies (around 2800-3000 cm⁻¹).

Computational Studies :

Density Functional Theory (DFT) : Quantum chemistry calculations, such as those using DFT, are employed to model the structure and stability of the different protonated forms (isomers). researchgate.net These calculations can determine the most energetically favorable site of protonation and provide theoretical IR and NMR spectra to compare with experimental data. theaic.orgrsc.org Such studies can also be used to calculate bond dissociation energies and analyze the electronic effects of protonation on the aromatic ring. researchgate.net

Electrophilic and Nucleophilic Reactions of the Aminophenol Moiety

The reactivity of the aminophenol component is characterized by the interplay of its three substituents on the benzene (B151609) ring: the hydroxyl group, the amino group, and the methyl group.

Aromatic Substitution Reactions and Regioselectivity Studies

The hydroxyl (-OH) and amino (-NH₂) groups are both powerful activating ortho-, para-directing groups for electrophilic aromatic substitution. The methyl (-CH₃) group is a weaker activating ortho-, para-director. Their combined influence strongly directs incoming electrophiles to specific positions on the ring.

In 5-amino-2-methylphenol, the positions are numbered with -OH at C1, -CH₃ at C2, and -NH₂ at C5.

-OH group directs ortho (C6) and para (C4).

-NH₂ group directs ortho (C4, C6) and para (C2, blocked).

-CH₃ group directs ortho (C3) and para (C6).

The directing effects synergize, strongly activating positions 4 and 6 for electrophilic attack. In contrast, if the reaction is performed under strongly acidic conditions where the amine exists as the deactivating, meta-directing -NH₃⁺ group, the regioselectivity changes. The -OH group's activating effect would dominate, still directing incoming electrophiles to positions 4 and 6.

| Substituent | Position | Effect on Ring | Directing Influence |

|---|---|---|---|

| -OH | 1 | Strongly Activating | Ortho (6), Para (4) |

| -CH₃ | 2 | Weakly Activating | Ortho (3), Para (6) |

| -NH₂ (free base) | 5 | Strongly Activating | Ortho (4, 6), Para (2) |

| -NH₃⁺ (salt form) | 5 | Strongly Deactivating | Meta (1, 3) |

Reactions Involving the Amine Functionality (e.g., Acylation, Alkylation, Diazotization)

The amino group is a key site of reactivity. To perform these reactions, the free amine is often required, which can be generated by neutralizing the sulfuric acid salt.

Acylation : The nitrogen of the amino group is more nucleophilic than the oxygen of the phenolic hydroxyl group. Therefore, acylation with agents like acetic anhydride (B1165640) or acetyl chloride occurs preferentially on the nitrogen to form an amide. This reaction is often used to protect the amino group and moderate its activating effect during subsequent electrophilic substitutions.

Alkylation : The amino group can undergo nucleophilic attack on alkyl halides to form secondary or tertiary amines. For example, 5-amino-2-methylphenol reacts with ethylene (B1197577) carbonate in the presence of an organic acid catalyst to yield 5-(2-hydroxyethyl)amino-o-cresol, an N-alkylation product. google.com Selective N-alkylation over O-alkylation can be achieved under controlled conditions. globalresearchonline.net

Diazotization : In the presence of nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like sulfuric acid), the primary aromatic amine is converted into a diazonium salt (Ar-N₂⁺). organic-chemistry.org This reaction proceeds readily with the sulfuric acid salt of 5-amino-2-methylphenol. google.com The resulting diazonium salt is a valuable synthetic intermediate that can undergo various subsequent reactions, such as Sandmeyer reactions to introduce halides or azo coupling reactions to form intensely colored azo dyes. organic-chemistry.orggoogle.com

Reactions Involving the Phenolic Hydroxyl Group (e.g., Etherification, Esterification)

Reactions at the phenolic hydroxyl group typically require conditions that are distinct from those that target the amine.

Etherification : Formation of an ether (O-alkylation), such as in the Williamson ether synthesis, requires the deprotonation of the weakly acidic hydroxyl group to form a much more nucleophilic phenoxide anion. This is achieved using a base (e.g., sodium hydroxide), meaning the free base form of 5-amino-2-methylphenol must be used, not the sulfuric acid salt. To achieve selective O-alkylation, the more nucleophilic amino group often needs to be protected first (e.g., by acylation).

Esterification : The phenolic hydroxyl group can be acylated to form an ester using acylating agents like acyl chlorides or anhydrides. While this can be acid-catalyzed, direct N-acylation is generally the kinetically favored process in aminophenols. Therefore, selective O-esterification typically requires prior protection of the amino group.

Derivatization Strategies and Synthesis of Novel Analogues

The versatile chemical nature of 5-amino-2-methylphenol allows for a wide range of derivatization strategies, enabling the synthesis of novel analogues with tailored properties for specific research applications. These strategies primarily target the reactive amino and hydroxyl functionalities, as well as the activated aromatic ring.

Synthesis of Functionalized Aminophenol Derivatives for Specific Research Applications

The amino and hydroxyl groups of 5-amino-2-methylphenol serve as convenient handles for the introduction of various functional moieties. This has been exploited to synthesize a range of derivatives with potential applications in medicinal chemistry and materials science.

One common derivatization involves the formation of Schiff bases through the condensation of the amino group with aldehydes or ketones. For instance, the reaction of 2-amino-5-methylphenol (B193566) with quinoxaline-2-carbaldehyde (B121957) yields a tridentate Schiff base ligand. These types of ligands are of significant interest due to their ability to form stable complexes with various metal ions.

Another strategy involves the nucleophilic substitution reaction of the amino group. For example, novel carbazole (B46965) derivatives with potential antibacterial activity have been synthesized by reacting 2-amino-5-methylphenol with 3-(chloromethyl)-9-ethyl-9H-carbazole under acidic conditions. The resulting compound, (E)-2-((9-ethyl-9H-carbazol-3-yl)methyleneamino)-5-methylphenol, has shown promising antibacterial action. google.com

The table below summarizes representative examples of functionalized derivatives of 5-amino-2-methylphenol.

| Derivative Type | Reactants | Key Reaction | Application Area |

| Schiff Base | 2-Amino-5-methylphenol, Quinoxaline-2-carbaldehyde | Condensation | Metal Chelation, Catalysis |

| Carbazole Derivative | 2-Amino-5-methylphenol, 3-(chloromethyl)-9-ethyl-9H-carbazole | Nucleophilic Substitution | Antibacterial Research |

Construction of Heterocyclic Systems Incorporating the Aminophenol Core

The inherent reactivity of 5-amino-2-methylphenol makes it a valuable precursor for the synthesis of various heterocyclic systems. The amino and hydroxyl groups can participate in cyclization reactions to form fused ring systems.

A prominent example is the synthesis of phenoxazine (B87303) derivatives. The reaction of 2-aminophenols with quinones is a well-established method for constructing the phenoxazine core. For instance, the condensation of 2-aminophenol (B121084) with 2,3-dichloro-1,4-naphthoquinone can lead to the formation of benzo[a]phenoxazine derivatives. While specific examples starting from 5-amino-2-methylphenol are not extensively detailed in the readily available literature, the general reactivity pattern of 2-aminophenols suggests its suitability as a precursor for analogous structures. These phenoxazine-based molecules are investigated for their applications in dyes, fluorescent probes, and as scaffolds in medicinal chemistry.

Furthermore, the formation of quinoxaline (B1680401) derivatives through the reaction of 2-amino-5-methylphenol highlights another avenue for heterocyclic synthesis. The resulting quinoxaline-2-carboxalidine-2-amino-5-methylphenol can serve as a building block for more complex heterocyclic structures. The nitrogen atoms within the quinoxaline ring can also act as hydrogen bond acceptors, potentially influencing the supramolecular assembly of these molecules. google.com

Exploration of Polymeric or Oligomeric Structures Derived from this compound

The propensity of aminophenols to undergo oxidative polymerization has led to the exploration of polymeric and oligomeric structures derived from these monomers. Both chemical and electrochemical methods can be employed to induce the polymerization of aminophenols, leading to materials with interesting electronic and optical properties.

The polymerization of aminophenols typically proceeds through the formation of phenoxy and amino radicals, followed by coupling reactions. The resulting polymers can exhibit various structures, including ladder-like polyphenoxazines or open-chain structures. For instance, the chemical oxidative polymerization of o-aminophenol can lead to the formation of poly(o-aminophenol), a ladder-type polymer.

While the polymerization of 5-amino-2-methylphenol is not as extensively studied as its parent aminophenol isomers, the presence of the reactive amino and hydroxyl groups suggests its capability to form polymeric structures. The methyl group on the aromatic ring could influence the polymerization process and the properties of the resulting polymer due to steric and electronic effects. The nitrogens in quinoxaline units derived from 2-amino-5-methylphenol have been suggested as potential sites for hydrogen bonding, which could lead to the formation of polymeric structures through self-assembly. google.com

The table below outlines the general approaches to aminophenol polymerization.

| Polymerization Method | Oxidant/Initiator | Resulting Polymer Type | Potential Properties |

| Chemical Oxidation | Ammonium persulfate, Ferric chloride | Polyaminophenol, Polyaniline derivatives | Electrically conducting, Electrochromic |

| Electrochemical Oxidation | Anodic oxidation | Polyaminophenol films | Sensor applications, Corrosion protection |

Catalytic Roles and Applications in Organic Transformations

While the direct catalytic application of 5-amino-2-methylphenol and its sulfuric acid salt is not widely reported, its role as a precursor to ligands for metal-catalyzed systems is well-established. The ability of the aminophenol core to coordinate with metal centers is pivotal in the design of various catalysts.

This compound as a Catalyst or Precursor in Organic Reactions

There is limited information in the scientific literature detailing the direct use of 5-amino-2-methylphenol or its sulfuric acid salt as a catalyst in organic reactions. The primary role of this compound in the context of catalysis is as a synthon for the preparation of more complex molecules that exhibit catalytic activity, particularly as ligands in coordination chemistry. The sulfuric acid salt, with its protonated and thus less reactive amino group, is generally not employed in contexts where the nucleophilicity of the amine is required for a catalytic cycle.

However, the fundamental structure of aminophenols suggests potential for their derivatives to act as organocatalysts, for example, in reactions where proton transfer or hydrogen bonding is a key step. Further research would be needed to explore these possibilities for 5-amino-2-methylphenol.

Use as a Ligand or Support in Metal-Catalyzed Systems

The most significant contribution of 5-amino-2-methylphenol in the field of catalysis is its use as a building block for the synthesis of ligands for transition metal complexes. The amino and hydroxyl groups provide excellent coordination sites for a variety of metal ions.

A notable application is in the synthesis of phenoxy-imine ligands. These ligands, derived from the condensation of 2-amino-5-methylphenol with suitable aldehydes, have been used to prepare novel non-metallocene catalysts. These catalysts are effective in polymerization reactions, such as the (co-)polymerization of ethylene.

Furthermore, 5-amino-2-methylphenol has been utilized in the synthesis of tridentate Schiff base ligands. These ligands can coordinate with a range of metal ions, including Mn(II), Fe(III), Ni(II), Cu(II), and Zn(II), to form stable complexes. The catalytic activity of these metal complexes can then be explored in various organic transformations. The electronic and steric properties of the 5-amino-2-methylphenol moiety can be fine-tuned through derivatization to modulate the catalytic performance of the resulting metal complex.

The table below provides examples of metal-catalyzed systems utilizing ligands derived from 2-amino-5-methylphenol.

| Ligand Type | Metal Center | Catalytic Application |

| Phenoxy-imine | (Not specified) | Ethylene (co-)polymerization |

| Tridentate Schiff Base | Mn(II), Fe(III), Ni(II), Cu(II), Zn(II) | Various organic transformations |

Theoretical and Computational Investigations of 5 Amino 2 Methyl Phenol; Sulfuric Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic characteristics that govern the behavior of a molecule. Methods such as Density Functional Theory (DFT) and ab initio calculations provide a detailed picture of electron distribution, molecular orbitals, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. Studies on related substituted phenols, such as p-aminophenol and various methylphenols, provide a basis for understanding the ground state properties of the 5-amino-2-methylphenol (B1213058) cation.

The geometry of the molecule is optimized to find the lowest energy conformation. For the 5-amino-2-methylphenol cation, the key structural parameters, including bond lengths and angles of the phenyl ring, the hydroxyl group (-OH), the methyl group (-CH₃), and the protonated amino group (-NH₃⁺), are determined. In related substituted phenols, DFT calculations have been used to determine interatomic distances and thermodynamic parameters. For instance, a study on p-aminophenol using the B3LYP functional with a 6-311G(d,p) basis set revealed specific bond lengths and angles that are foundational for predicting the structure of its isomers.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is an indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov

Upon protonation of the amino group by sulfuric acid, a significant stabilization of all molecular orbitals is expected due to the introduction of a positive charge. This leads to a decrease in the HOMO energy, making the cation a poorer electron donor than its neutral counterpart. The LUMO energy is also lowered, which could enhance its electron-accepting capabilities. The HOMO-LUMO gap for the protonated species is anticipated to be larger compared to the neutral 5-amino-2-methylphenol, suggesting increased electronic stability. DFT studies on p-aminophenol have shown an energy gap of 5.9267 eV, indicating significant stability. It is expected that the 5-amino-2-methylphenol cation would exhibit a comparable or larger energy gap.

Table 1: Calculated Quantum Chemical Parameters for Related Phenol (B47542) Derivatives using DFT/B3LYP/6-311G(d,p) (Data extrapolated from studies on related compounds for comparative purposes)

| Parameter | p-Aminophenol | p-Methylphenol |

| HOMO Energy (eV) | -5.3355 | -5.6137 |

| LUMO Energy (eV) | 0.5912 | 0.1892 |

| Energy Gap (ΔE) (eV) | 5.9267 | 5.8029 |

| Dipole Moment (Debye) | 2.5021 | 2.0133 |

| Chemical Hardness (η) | 2.9633 | 2.9014 |

This is an interactive data table. Users can sort columns by clicking on the headers.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are highly valuable for calculating excited-state properties and spectroscopic parameters. Techniques such as Møller-Plesset perturbation theory (MP2) and high-level coupled-cluster methods can provide accurate predictions. acs.org

Studies on substituted phenols have employed ab initio calculations to determine bond dissociation energies and reaction energetics with a high degree of accuracy. nih.gov For the 5-amino-2-methylphenol cation, ab initio calculations can predict its ultraviolet-visible (UV-Vis) absorption spectrum by calculating the energies of electronic transitions from the ground state to various excited states. The protonation of the amino group is expected to cause a hypsochromic shift (blue shift) in the main absorption bands compared to the neutral molecule, a phenomenon observed in other aromatic amines upon acidification.

Vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum, can also be computed. These calculations help in the assignment of experimental spectral bands to specific molecular vibrations, such as the O-H stretch, N-H stretches of the -NH₃⁺ group, C-N stretch, and various aromatic ring vibrations. A study on 2-amino-5-methylphenol (B193566) utilized ab initio and DFT methods to analyze its vibrational spectrum, providing a strong basis for interpreting the spectrum of the 5-amino-2-methylphenol isomer and its protonated form.

Table 2: Selected Calculated Geometric Parameters for Phenol Derivatives from Ab Initio Studies (Data from studies on related compounds for comparative purposes)

| Compound | Method/Basis Set | C-O Bond Length (Å) | O-H Bond Length (Å) | C-O-H Angle (°) | Reference |

| Phenol | 6-31++G | 1.341 | 0.945 | 111.39 | acs.org |

| p-Cresol (B1678582) | 6-31++G | 1.343 | 0.945 | 111.45 | acs.org |

| p-Aminophenol | 6-31++G** | 1.356 | 0.944 | 111.91 | acs.org |

This is an interactive data table. Users can sort columns by clicking on the headers.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. rsc.org The MEP is plotted onto the molecule's electron density surface, with different colors representing regions of varying electrostatic potential. Red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

Charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO) analysis, provides quantitative values for the partial charges on each atom. In the 5-amino-2-methylphenol cation, the nitrogen atom would bear a significant positive charge, with positive charges also distributed among the attached hydrogen atoms. The oxygen atom of the hydroxyl group would retain a partial negative charge, making it a potential hydrogen bond acceptor.

Molecular Dynamics Simulations and Conformational Landscape Analysis

While quantum chemical calculations are excellent for describing the properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, including their interactions with surrounding molecules like solvents.

The 5-amino-2-methylphenol cation possesses conformational flexibility, primarily related to the orientation of the hydroxyl and protonated amino groups relative to the aromatic ring. MD simulations can explore the potential energy surface to identify stable conformers and the energy barriers between them.

MD simulations provide a detailed picture of the solvation shell around the 5-amino-2-methylphenol cation. By analyzing radial distribution functions (RDFs), the probability of finding solvent molecules or the sulfate (B86663) counter-ion at a certain distance from specific atoms on the cation can be determined.

In aqueous solution, water molecules are expected to form a highly structured hydration shell around the charged -NH₃⁺ group through strong ion-dipole interactions and hydrogen bonding. The hydroxyl group will also act as both a hydrogen bond donor and acceptor with water. The sulfate anion will itself be strongly hydrated and will interact with the cation primarily through electrostatic forces, forming either solvent-separated ion pairs or contact ion pairs. The balance between these interactions influences the solubility and reactivity of the compound. Studies on the solvation of similar organic ions have highlighted the importance of both explicit solvent treatment and the inclusion of counter-ions to accurately model their behavior in solution. nih.govnih.gov The presence of the methyl group introduces a small hydrophobic patch on the molecule, which may lead to specific, albeit weak, hydrophobic interactions with nonpolar solvents or parts of other molecules.

Computational Studies of Reaction Mechanisms and Kinetics

Theoretical and computational chemistry provides powerful tools for elucidating the complex mechanisms of chemical reactions, offering insights that are often inaccessible through experimental methods alone. For the compound 5-Amino-2-methylphenol in the presence of sulfuric acid, computational studies can model reaction pathways, identify intermediate structures, and determine the energetic profiles of transformations such as derivatization.

Transition State Localization and Reaction Pathway Mapping for Derivatization

The derivatization of 5-Amino-2-methylphenol, particularly in a strong acid medium like sulfuric acid, primarily involves electrophilic aromatic substitution, with sulfonation being a key example. Computational modeling is instrumental in mapping the potential energy surface of such reactions, identifying the most plausible pathways, and characterizing the high-energy transition states that govern the reaction rate.

While specific computational studies mapping the derivatization pathways for 5-Amino-2-methylphenol are not widely documented in peer-reviewed literature, valuable insights can be drawn from theoretical investigations into analogous systems, such as other aminophenols, cresols, and related aromatic compounds. These studies typically employ quantum mechanical methods like Density Functional Theory (DFT) to model the reaction.

The general mechanism for electrophilic sulfonation involves the attack of an electrophile (e.g., SO₃ or HSO₃⁺) on the electron-rich aromatic ring. For 5-Amino-2-methylphenol, the directing effects of the activating amino (-NH₂) and methyl (-CH₃) groups, and the deactivating but ortho-, para-directing hydroxyl (-OH) group (which becomes protonated to -OH₂⁺ in strong acid), determine the regioselectivity of the substitution. Computational methods can precisely quantify the activation energies for substitution at different positions on the ring.

Methodology for Pathway Mapping:

Reactant and Electrophile Modeling: The initial step involves optimizing the geometries of the 5-Amino-2-methylphenol molecule (likely in its protonated form, e.g., 5-ammonio-2-methylphenol, in sulfuric acid) and the sulfonating agent.

Transition State Search: Sophisticated algorithms are used to locate the transition state (TS) structures corresponding to the electrophilic attack at each possible ring position. This involves identifying a first-order saddle point on the potential energy surface, which is a maximum in the direction of the reaction coordinate and a minimum in all other degrees of freedom.

Intermediate (Wheland Complex) Characterization: The structures and energies of the sigma complexes (or Wheland intermediates) formed after the electrophilic attack are calculated.

Reaction Coordinate Following: Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that the located transition state correctly connects the reactants (or a pre-reaction complex) to the desired intermediate. This maps out the minimum energy path for the reaction.

A hypothetical reaction pathway study would likely reveal the relative energy barriers for sulfonation at the positions ortho and para to the powerful activating groups, providing a theoretical prediction of the major product isomers. For instance, a DFT study on the stability and reactivity of aminophenol isomers highlighted how the relative positions of functional groups influence electronic properties like ionization potential and bond dissociation energies, which are critical factors in reaction kinetics.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is a highly effective tool for predicting the spectroscopic properties of molecules, which can aid in structure elucidation and the interpretation of experimental data. Methods such as DFT and Hartree-Fock (HF) can be used to calculate parameters for Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

A computational study on 2-aminophenol (B121084), a molecule structurally similar to 5-Amino-2-methylphenol, provides a strong precedent for the expected accuracy of such predictions. In that study, the geometry of 2-aminophenol was optimized using DFT and HF methods, and these optimized structures were then used to calculate vibrational frequencies and NMR chemical shifts. The calculated values showed good agreement with experimental findings.

Vibrational Frequencies (IR Spectroscopy): Theoretical vibrational frequencies are typically calculated from the second derivatives of the energy with respect to atomic displacements. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and the neglect of electron correlation in some methods. Therefore, they are commonly scaled by an empirical factor to improve the comparison with experimental spectra. For 2-aminophenol, key vibrational modes such as O-H and N-H stretches were calculated and compared successfully with the experimental IR spectrum. Similar calculations for 5-Amino-2-methylphenol would allow for the assignment of its complex IR spectrum.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts. This method computes the magnetic shielding tensors for each nucleus in the molecule. The chemical shifts are then determined by referencing these shielding values to the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS).

For 5-Amino-2-methylphenol, GIAO calculations would predict the ¹H and ¹³C chemical shifts. In the protonated state (in sulfuric acid), significant downfield shifts would be predicted for protons attached to or near the positively charged -NH₃⁺ and -OH₂⁺ groups, as well as for the aromatic protons, due to the increased electron-withdrawing effect.

Below are tables presenting a hypothetical comparison between predicted and experimental spectroscopic data for 5-Amino-2-methylphenol, based on the expected outcomes from computational models analogous to those used for 2-aminophenol.

Table 1: Comparison of Predicted vs. Experimental ¹H NMR Chemical Shifts for 5-Amino-2-methylphenol (Note: Predicted values are hypothetical examples based on typical DFT/GIAO performance for similar molecules. Experimental values are approximate ranges from spectral databases.)

| Proton Assignment | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| Methyl (CH₃) | 2.15 | 2.0 - 2.2 |

| Aromatic (H-3) | 6.70 | 6.6 - 6.8 |

| Aromatic (H-4) | 6.75 | 6.7 - 6.9 |

| Aromatic (H-6) | 6.85 | 6.8 - 7.0 |

| Amine (NH₂) | 4.80 | 4.5 - 5.0 |

| Hydroxyl (OH) | 8.90 | 8.8 - 9.2 |

Table 2: Comparison of Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups of 5-Amino-2-methylphenol (Note: Predicted values are hypothetical examples based on typical DFT performance for similar molecules and may require scaling. Experimental values are from spectral databases.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| O-H Stretch | 3450 | 3300 - 3400 |

| N-H Symmetric Stretch | 3380 | 3300 - 3350 |

| N-H Asymmetric Stretch | 3470 | 3380 - 3420 |

| C-H Aromatic Stretch | 3050 | 3000 - 3100 |

| C-H Methyl Stretch | 2950 | 2920 - 2980 |

| C=C Aromatic Stretch | 1610 | 1580 - 1620 |

These computational approaches provide a robust framework for understanding the structure and reactivity of 5-Amino-2-methylphenol. The synergy between theoretical predictions and experimental measurements is crucial for advancing the detailed chemical knowledge of such compounds.

Advanced Materials Science Applications of 5 Amino 2 Methyl Phenol; Sulfuric Acid

Role in Polymer Chemistry and Functional Materials Synthesis

The distinct functionalities of 5-Amino-2-methyl-phenol make it a valuable monomer and additive in the synthesis of novel polymers with tailored properties. The amino and hydroxyl groups are prime sites for polymerization reactions, while the methyl group can influence solubility, thermal stability, and morphological characteristics of the resulting materials.

Monomer in Condensation Polymerization for High-Performance Polymers

5-Amino-2-methyl-phenol is a suitable candidate as a monomer in condensation polymerization, a process where monomers join together with the loss of a small molecule, such as water. This can lead to the formation of high-performance polymers like polyamides and polybenzoxazoles, which are known for their exceptional thermal stability and mechanical strength.

Polyamides: The amino group of 5-Amino-2-methyl-phenol can react with the carboxylic acid groups of diacid monomers to form amide linkages. The resulting polyamides would incorporate both hydroxyl and methyl groups as pendant functionalities. These groups can enhance the polymer's solubility in organic solvents and provide sites for further chemical modification or cross-linking. The incorporation of the aromatic and methyl-substituted backbone is anticipated to yield polyamides with high glass transition temperatures (Tg) and thermal stability. While specific data for polyamides derived solely from 5-Amino-2-methyl-phenol is limited, the properties of analogous aromatic polyamides suggest the potential for robust materials.

Polybenzoxazoles (PBOs): PBOs are a class of high-performance polymers with outstanding thermal and oxidative stability, as well as excellent mechanical properties. They are typically synthesized through the polycondensation of bis-o-aminophenols with dicarboxylic acids or their derivatives. 5-Amino-2-methyl-phenol, being an aminophenol, can be chemically modified to create a bis-o-aminophenol monomer. The subsequent polymerization would lead to a PBO with a methyl-substituted backbone, potentially improving its processability without significantly compromising its high-performance characteristics.

| Polymer Type | Potential Monomers | Key Linkage | Anticipated Properties |

|---|---|---|---|

| Polyamide | 5-Amino-2-methyl-phenol and a dicarboxylic acid (e.g., terephthalic acid) | Amide (-CO-NH-) | High thermal stability, good mechanical strength, improved solubility |

| Polybenzoxazole | A derivative of 5-Amino-2-methyl-phenol (a bis-o-aminophenol) and a dicarboxylic acid | Oxazole ring | Exceptional thermal and oxidative stability, high tensile strength and modulus |

Dopant or Cross-linking Agent in Advanced Polymer Matrices

The functional groups on 5-Amino-2-methyl-phenol also allow it to be used as an additive to modify the properties of other polymer systems.

Dopant: In the context of polymer science, a dopant is a substance added in small quantities to a polymer to alter its properties, such as electrical conductivity or optical characteristics. The phenolic and amino groups of 5-Amino-2-methyl-phenol can engage in hydrogen bonding with polymer chains, potentially affecting the morphology and chain packing of the host polymer. In conducting polymers, it could act as a dopant to introduce charge carriers, although this application is less documented than its role as a monomer.

Cross-linking Agent: 5-Amino-2-methyl-phenol can function as a curing agent or cross-linker for thermosetting polymers like epoxy resins. The primary amine group can react with the epoxide rings, initiating the polymerization and network formation. The hydroxyl group can also participate in the curing process, particularly at elevated temperatures. The presence of the aromatic ring and the methyl group would contribute to the thermal stability and mechanical toughness of the final cross-linked network. The rigid structure of the molecule would lead to a high cross-link density, resulting in a material with a high glass transition temperature and good chemical resistance.

Precursor for Conducting Polymers and Organic Semiconductors

The electroactive nature of the aminophenol moiety makes 5-Amino-2-methyl-phenol a promising precursor for the synthesis of conducting polymers and organic semiconductors. These materials are of great interest for applications in electronics, such as sensors, displays, and energy storage devices.

The polymerization of aminophenols can proceed through either chemical or electrochemical oxidation. The resulting polymers typically possess a conjugated backbone, which is essential for electrical conductivity. The presence of the methyl group in 5-Amino-2-methyl-phenol can enhance the solubility of the resulting polymer in organic solvents, which is a significant advantage for the processability of conducting polymers.

Research on related compounds, such as poly(6-amino-m-cresol), which is a polymer of an isomer of 5-amino-2-methyl-phenol, has shown that these materials can be doped with nanocomposites to enhance their properties for applications like corrosion protection. While the specific conductivity of poly(5-amino-2-methyl-phenol) is not widely reported, it is expected to be in the semiconducting range, similar to other polyaniline derivatives.

| Polymerization Method | Key Features | Potential Applications |

|---|---|---|

| Chemical Oxidation | Use of oxidizing agents like ammonium (B1175870) persulfate. Scalable for bulk synthesis. | Conductive coatings, materials for energy storage, sensors. |

| Electrochemical Polymerization | Polymer film is grown directly on an electrode surface. Offers control over film thickness and morphology. | Sensor electrodes, electrochromic devices, corrosion protection layers. |

Application in Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry focuses on the non-covalent interactions between molecules, while crystal engineering is concerned with the design and synthesis of solid-state structures with desired properties. The ability of 5-Amino-2-methyl-phenol to participate in hydrogen bonding and other non-covalent interactions makes it a valuable tool in these fields.

Design of Host-Guest Systems and Molecular Recognition Studies

Host-guest chemistry involves the formation of a complex between a "host" molecule that encloses a "guest" molecule. This interaction is driven by non-covalent forces and is often highly specific. The amino and hydroxyl groups of 5-Amino-2-methyl-phenol are excellent hydrogen bond donors and acceptors, enabling it to participate in molecular recognition events.

It can act as a guest molecule, binding to larger host molecules that have complementary hydrogen bonding sites. Conversely, it can be incorporated into larger molecular architectures to create a binding pocket for specific guest molecules. The methyl group can provide steric hindrance or engage in van der Waals interactions, which can fine-tune the selectivity of the host-guest system.

Directed Self-Assembly Processes for Controlled Architectures

Self-assembly is the spontaneous organization of molecules into ordered structures. By carefully designing the intermolecular interactions, it is possible to direct the self-assembly process to create complex and functional supramolecular architectures. The crystal structure of 5-Amino-2-methyl-phenol has been determined, providing valuable insights into its preferred packing arrangements and hydrogen bonding motifs in the solid state.

Development of Optoelectronic Materials and Devices

The unique electronic and photophysical properties of aminophenol derivatives, such as 5-Amino-2-methyl-phenol, have positioned them as promising candidates for the development of advanced optoelectronic materials. The interplay between the electron-donating amino group and the hydroxyl group on the aromatic ring allows for the tuning of energy levels and facilitates charge transfer processes, which are fundamental to the operation of various optoelectronic devices. When treated with sulfuric acid, the resulting salt can exhibit modified solubility and stability, potentially influencing its processing and performance characteristics in device fabrication.

Fluorescent Probes and Sensors Based on Aminophenol Derivatives

Aminophenol derivatives are increasingly being explored for their potential in creating highly sensitive and selective fluorescent probes and chemical sensors. Their fluorescence properties can be modulated by interactions with specific analytes, leading to a detectable change in emission intensity or wavelength. This "turn-on" or "turn-off" fluorescence response forms the basis of their sensing capabilities.

Research into o-aminophenol derivatives has shown that their absorption and fluorescence spectra are influenced by their molecular structure. The presence of intramolecular hydrogen bonds, particularly in structures with antiviral properties, has been noted to affect their electronic and photophysical characteristics. Quantum-chemical calculations have been employed to understand the proton-acceptor ability of these derivatives, which is a key factor in their interaction with target molecules.

The development of sensors for phenolic compounds, a class to which 5-Amino-2-methyl-phenol belongs, is a significant area of research. These sensors utilize various detection methods, including electrochemistry, photoelectrochemistry, and fluorescence, to identify and quantify phenolic compounds in diverse matrices. While specific studies on fluorescent probes derived directly from "5-Amino-2-methyl-phenol; sulfuric acid" are not extensively documented in publicly available literature, the foundational principles of aminophenol fluorescence suggest its potential in this area. The inherent fluorescence of the aminophenol core could be harnessed to design probes for metal ions, pH changes, or specific biomolecules.

Table 1: Spectroscopic Properties of Selected o-Aminophenol Derivatives

| Derivative | Absorption Maxima (λ_abs, nm) | Fluorescence Maxima (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) | Solvent |

| o-Aminophenol | Not specified | Not specified | Not specified | Hexane |

| 2-Amino-4,6-di-tert-butylphenol | Not specified | Not specified | Not specified | Hexane |

Materials for Light-Emitting Diodes (LEDs) and Organic Photovoltaics (OPVs)

The semiconducting properties of polymers derived from aminophenols make them attractive for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to form conductive polymers through polymerization is a key attribute for these applications.

In the context of OLEDs, organic materials are used as emissive layers where the recombination of electrons and holes leads to the emission of light. While specific research on "this compound" in OLEDs is limited, the broader class of aminophenol derivatives holds potential. The incorporation of aminophenol moieties into larger molecular structures, such as those based on benzophenone, could be a strategy to tune the emissive properties and charge transport characteristics of materials for OLEDs. The twisted geometry of such complex molecules can reduce intermolecular interactions and self-quenching effects, which is beneficial for OLED performance.

For OPVs, which convert sunlight into electricity, organic polymers are used as the active layer to absorb light and generate charge carriers. The development of conductive polymers from aminophenol monomers is a promising avenue for OPV applications. For instance, poly(ortho-aminophenol) has been investigated in blends with other conductive polymers like polypyrrole for use in solar cells. The resulting polymer films from aminophenols have demonstrated conductivities that are orders of magnitude higher than undoped polyaniline, a well-known conductive polymer. This enhanced conductivity is crucial for efficient charge extraction in photovoltaic devices.

Table 2: Conductivity of Polyaniline Derivatives

| Polymer | Conductivity (S/m) | Polymerization Method |

| Poly-o-aminophenol (PoAP) | 1.0 x 10⁻⁵ | Dielectric Barrier Discharge Plasma |

| Poly-m-aminophenol (PmAP) | 2.3 x 10⁻⁵ | Dielectric Barrier Discharge Plasma |

| Undoped Polyaniline (PANI) | ~10⁻⁷ | Not specified |

This data is based on research on the polymerization of solid-state aminophenols.

The synthesis of such polymers often involves methods that are scalable and can be performed under ambient conditions, which is advantageous for manufacturing. The resulting polymer structures, such as the quinoid structure in poly-o-aminophenol, are responsible for their conductive properties. Further research into the specific properties of polymers derived from 5-Amino-2-methyl-phenol and its sulfuric acid salt could reveal their potential for high-performance and cost-effective organic electronic devices.

Advanced Analytical Methodologies for Research and Monitoring of 5 Amino 2 Methyl Phenol; Sulfuric Acid

Chromatographic Techniques for Separation and Quantification in Complex Research Matrices